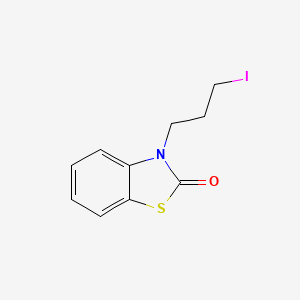

3-(3-Iodopropyl)-3H-benzothiazol-2-one

Übersicht

Beschreibung

“3-Iodopropyl” compounds are organosilicon reagents . They are used to organically modify mesoporous silica support by grafting method . The product may be used to synthesize heavy atom-concentrated organically modified silica nanoparticles .

Synthesis Analysis

The synthesis of “3-Iodopropyl” compounds involves halogen exchange reactions . Metal halides, solvent effects, phase transfer catalysts, alkylating agent and reaction times were found to have important roles to complete these reactions .Chemical Reactions Analysis

“3-Iodopropyl” compounds are used in the formation of highly specific siloxane-based nanomaterials . They are used to modify the surface of TiO2 nanoparticles, which are then quaternized with the silane-modified nanoparticles to ensure covalent binding .Physical And Chemical Properties Analysis

“3-Iodopropyl” compounds are liquid at 20°C . They have a molecular weight of 246.09 .Wissenschaftliche Forschungsanwendungen

Organic Modification of Mesoporous Silica

(3-Iodopropyl)trimethoxysilane: finds utility in organically modifying mesoporous silica supports. Researchers use it in grafting methods to functionalize silica surfaces. The compound’s trimethoxysilane group allows covalent attachment to silica, enhancing its surface properties and enabling tailored interactions with other molecules .

Heavy Atom-Concentrated Silica Nanoparticles

The product serves as a precursor for synthesizing heavy atom-concentrated organically modified silica nanoparticles. These nanoparticles can be used in imaging, catalysis, and drug delivery. The presence of iodine atoms enhances X-ray contrast, making them valuable for medical imaging applications .

Functionalization of Silica-Based Materials

Researchers explore (3-Iodopropyl)trimethoxysilane for functionalizing various silica-based materials, including coatings, films, and nanoparticles. By introducing iodine functionality, they can tailor surface properties such as hydrophobicity, reactivity, and adhesion .

Radiolabeling and Imaging Agents

The iodine atom in this compound makes it suitable for radiolabeling. Scientists use it to prepare radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging agents help visualize biological processes and diagnose diseases .

Silane Coupling Agent in Polymer Composites

In polymer science, (3-Iodopropyl)trimethoxysilane acts as a silane coupling agent. It enhances the adhesion between organic polymers and inorganic fillers (such as silica or glass). This property is valuable in improving the mechanical properties of polymer composites .

Functionalization of Nanoparticles and Nanomaterials

Researchers explore this compound to functionalize nanoparticles and nanomaterials. By attaching (3-Iodopropyl)trimethoxysilane to the surface of nanoparticles, they can introduce specific chemical groups or enhance dispersion stability. This is crucial in fields like catalysis, sensors, and drug delivery .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as (3-iodopropyl)trimethoxysilane are known to be used to organically modify mesoporous silica support by grafting method . This suggests that the compound might interact with silica-based materials or other related targets.

Mode of Action

It’s worth noting that similar iodopropyl compounds have been used in nickel-catalyzed reactions . These reactions often involve the formation of carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds .

Eigenschaften

IUPAC Name |

3-(3-iodopropyl)-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INOS/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDGSKVDLROELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride](/img/structure/B3142588.png)

![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)

![[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3142620.png)